2,2'-[sulfanediylbis(benzene-4,1-diylsulfanediylbenzene-4,1-diyl)]bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione)
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Overview
Description
2,2'-[sulfanediylbis(benzene-4,1-diylsulfanediylbenzene-4,1-diyl)]bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione) is a complex organic compound characterized by multiple sulfanyl and azatricyclo groups. This compound is notable for its intricate structure, which includes multiple aromatic rings and sulfur linkages, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2'-[sulfanediylbis(benzene-4,1-diylsulfanediylbenzene-4,1-diyl)]bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione) typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions such as:
Condensation Reactions: These are used to form the core structure of the compound.
Sulfur Linkage Formation:
Cyclization: This step is crucial for forming the azatricyclo structure.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis machines that can handle the complex multi-step processes efficiently. The reaction conditions are optimized to ensure high yield and purity, often involving:
High-Pressure Reactors: To facilitate the formation of the azatricyclo structure.
Controlled Temperature and pH: To ensure the stability of the intermediate compounds and the final product.
Chemical Reactions Analysis
Types of Reactions
2,2'-[sulfanediylbis(benzene-4,1-diylsulfanediylbenzene-4,1-diyl)]bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione) undergoes various types of chemical reactions, including:
Oxidation: This reaction can occur at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Thiols: From reduction reactions.
Functionalized Aromatic Compounds: From substitution reactions.
Scientific Research Applications
2,2'-[sulfanediylbis(benzene-4,1-diylsulfanediylbenzene-4,1-diyl)]bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and protein binding.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2,2'-[sulfanediylbis(benzene-4,1-diylsulfanediylbenzene-4,1-diyl)]bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to specific proteins or enzymes, altering their activity.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- Benzoic Acid 3,5-Dioxo-10-Oxa-4-Aza-Tricyclo(5.2.1.0(2,6))Dec-8-En-4-Yl Ester
- 1,3-Dioxane-4,6-Dione, 2,2-Dimethyl-
Uniqueness
2,2'-[sulfanediylbis(benzene-4,1-diylsulfanediylbenzene-4,1-diyl)]bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione) stands out due to its multiple sulfanyl and azatricyclo groups, which confer unique chemical properties and potential biological activities not commonly found in similar compounds.
Properties
Molecular Formula |
C42H32N2O4S3 |
---|---|
Molecular Weight |
724.9g/mol |
IUPAC Name |
4-[4-[4-[4-[4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl]sulfanylphenyl]sulfanylphenyl]sulfanylphenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C42H32N2O4S3/c45-39-35-23-1-2-24(21-23)36(35)40(46)43(39)27-5-9-29(10-6-27)49-31-13-17-33(18-14-31)51-34-19-15-32(16-20-34)50-30-11-7-28(8-12-30)44-41(47)37-25-3-4-26(22-25)38(37)42(44)48/h1-20,23-26,35-38H,21-22H2 |
InChI Key |
XFUYQOSCKGCWEC-UHFFFAOYSA-N |
SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)SC5=CC=C(C=C5)SC6=CC=C(C=C6)SC7=CC=C(C=C7)N8C(=O)C9C1CC(C9C8=O)C=C1 |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)SC5=CC=C(C=C5)SC6=CC=C(C=C6)SC7=CC=C(C=C7)N8C(=O)C9C1CC(C9C8=O)C=C1 |
Origin of Product |
United States |
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